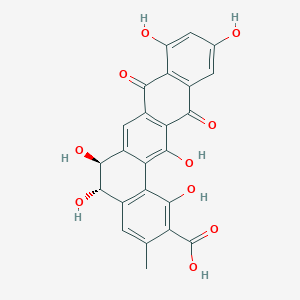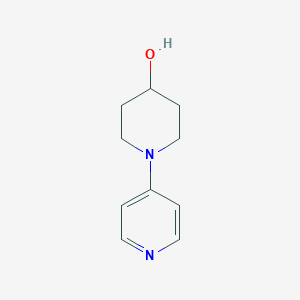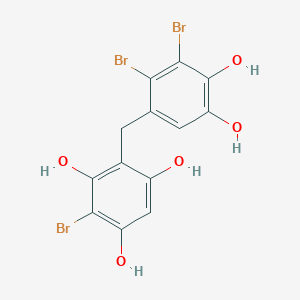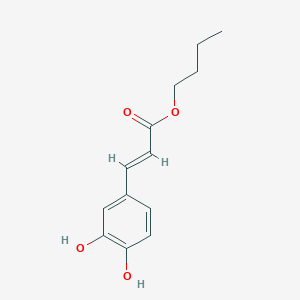![molecular formula C20H42NO6P B144908 [(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate CAS No. 136134-09-3](/img/structure/B144908.png)
[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
十二烷酰胺基己基磷酸二丙酯的合成通常涉及磷酸与十二烷酰胺基己醇和丙醇的酯化反应。 反应条件通常需要催化剂,如硫酸,反应在回流条件下进行,以确保酯化反应完全 。工业生产方法可能涉及类似的合成路线,但规模更大,反应条件经过优化,以最大限度地提高产率和纯度。
化学反应分析
十二烷酰胺基己基磷酸二丙酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化,形成相应的磷酸衍生物。
还原: 还原反应可以将其转化为不同的磷酸酯。
取代: 它可以发生亲核取代反应,其中酯基被其他亲核试剂取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂。形成的主要产物取决于具体的反应条件和所用试剂。
科学研究应用
十二烷酰胺基己基磷酸二丙酯在科学研究中有几个应用:
化学: 它被用作有机合成中的试剂,以及更复杂分子的构建块。
生物学: 它作为探针,用于研究酶活性,特别是那些涉及磷脂酶A2的酶。
医学: 目前正在进行研究,探索其作为治疗剂的潜力,尤其是在靶向特定酶和途径方面。
工业: 它被用于特殊化学品和材料的配方中.
作用机制
十二烷酰胺基己基磷酸二丙酯的作用机制涉及它与磷脂酶A2等分子靶标的相互作用。 这种酶催化3-sn-磷酸甘油酯中2-酰基的钙依赖性水解,释放甘油磷脂和花生四烯酸,它们是信号分子的前体 。该化合物的效应通过这些相互作用以及随后的信号通路介导。
相似化合物的比较
十二烷酰胺基己基磷酸二丙酯可以与其他磷酸乙醇胺进行比较,例如:
- 十二烷酰胺基己基磷酸二乙酯
- 十二烷酰胺基己基磷酸二甲酯 这些化合物具有相似的结构特征,但连接到磷酸基团的酯基不同。 十二烷酰胺基己基磷酸二丙酯的独特之处在于其特定的酯基,这影响了它的化学反应性和生物活性 .
属性
CAS 编号 |
136134-09-3 |
|---|---|
分子式 |
C20H42NO6P |
分子量 |
423.5 g/mol |
IUPAC 名称 |
[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C20H42NO6P/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25)/t19-/m1/s1 |
InChI 键 |
SLLQAGCLXXPCKZ-LJQANCHMSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)(O)OCCO |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |
规范 SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |
| 136134-09-3 | |
同义词 |
(S)-isomer of dodecyl-2-aminohexanol-1-phosphoglycol 2-TDAH-PG 2-tetradecanoylaminohexanol-1-phospho-ethylene glycol DDAPG dodecyl-2-aminohexanol-1-phosphoglycol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


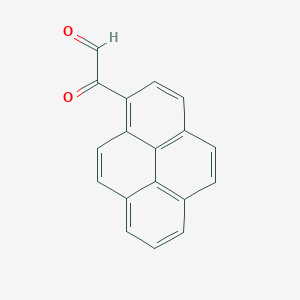

![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)
![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)
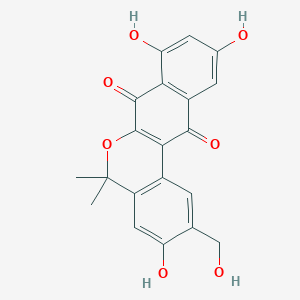
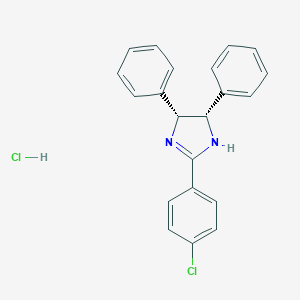
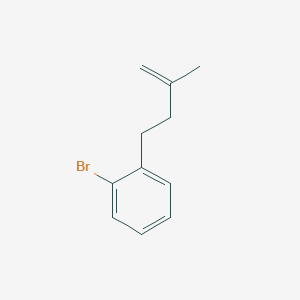


![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)
